molecular formula C14H20O4 B14209770 Benzaldehyde, 2-(3-hydroxypropoxy)-3-methyl-4-propoxy- CAS No. 820237-60-3

Benzaldehyde, 2-(3-hydroxypropoxy)-3-methyl-4-propoxy-

Cat. No.: B14209770
CAS No.: 820237-60-3
M. Wt: 252.31 g/mol
InChI Key: ZKBPEPZVKMUFKZ-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-(3-hydroxypropoxy)-3-methyl-4-propoxy- is a complex organic compound characterized by its unique structure, which includes a benzaldehyde core substituted with hydroxypropoxy, methyl, and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-(3-hydroxypropoxy)-3-methyl-4-propoxy- typically involves the reaction of benzaldehyde derivatives with appropriate reagents to introduce the hydroxypropoxy, methyl, and propoxy groups. One common method involves the use of hydroxypropyl bromide and propyl bromide in the presence of a base to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-(3-hydroxypropoxy)-3-methyl-4-propoxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxypropoxy and propoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 2-(3-hydroxypropoxy)-3-methyl-4-propoxy- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(3-hydroxypropoxy)-3-methyl-4-propoxy- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . The compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 5-(3-hydroxypropoxy)-2-nitro-: Another benzaldehyde derivative with hydroxypropoxy and nitro groups.

    4,5-bis(4-(3-hydroxypropoxy)phenyl)thiophene-2-carboxylic acid: A compound with similar hydroxypropoxy substitutions but different core structure.

Uniqueness

Benzaldehyde, 2-(3-hydroxypropoxy)-3-methyl-4-propoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxypropoxy, methyl, and propoxy groups makes it a versatile compound for various applications .

Properties

CAS No.

820237-60-3

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

2-(3-hydroxypropoxy)-3-methyl-4-propoxybenzaldehyde

InChI

InChI=1S/C14H20O4/c1-3-8-17-13-6-5-12(10-16)14(11(13)2)18-9-4-7-15/h5-6,10,15H,3-4,7-9H2,1-2H3

InChI Key

ZKBPEPZVKMUFKZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCCCO)C

Origin of Product

United States

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